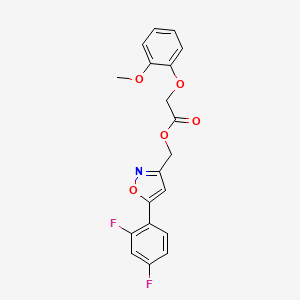
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C19H15F2NO5 and a molecular weight of 375.328. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized as EPAC antagonists . The structure-activity relationship (SAR) studies revealed that further modifications at the 3-positions, 4-positions, 5-positions of the phenyl scaffold and the 5-position of the isoxazole ring could lead to potential EPAC1 and EPAC2 inhibitors .Applications De Recherche Scientifique
Crystallography and Structural Analysis
Studies on related compounds demonstrate the utility of crystallography in understanding molecular conformation and interactions. For example, research on methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate highlights the structural elucidation of tetrazole derivatives through crystallographic techniques, revealing isomeric products and their configurations (Lee, Ryu, & Lee, 2017). This approach could be applied to analyze the crystal structure of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate," offering insights into its physical properties and potential material applications.
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, can inform on the potential optical applications of the compound of interest. These studies explore the fluorescence and photostability characteristics of oxadiazole derivatives, suggesting possible uses in optical materials and fluorescent probes (Mikhailov et al., 2018).
Synthetic MethodologiesResearch on the synthesis and functionalization of isoxazole derivatives, such as the development of novel modified Strobilurin derivatives with antimicrobial and cytotoxicity properties, provides a foundation for synthetic approaches that could be applied to the compound (Sridhara et al., 2011). These methodologies can be crucial for exploring the chemical reactivity and potential bioactivity of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate."
Biological Applications
Although direct studies on the biological applications of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate" are not found, research on structurally related compounds, such as oxadiazole and isoxazoline derivatives, indicates potential antimicrobial, antifungal, and cytotoxic activities. These findings suggest that further investigation into the bioactivity of the compound of interest could be fruitful (Kaya et al., 2017).
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAKVULOHGKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
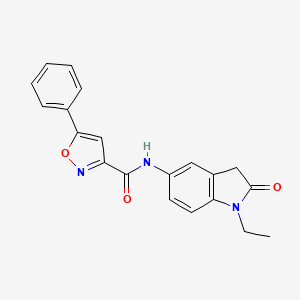
![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)
amine](/img/structure/B2796227.png)

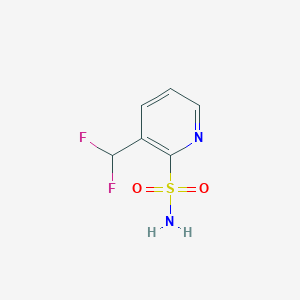
![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)
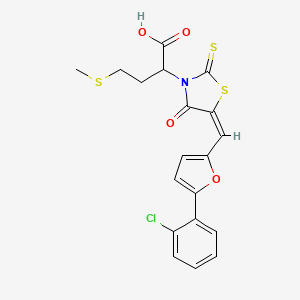
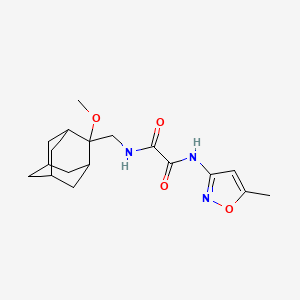
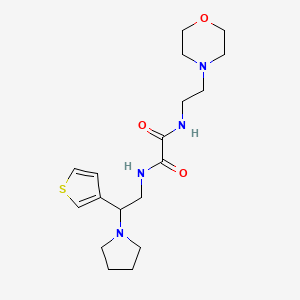

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)
![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)